

Technical Support Center: Detection of Endogenous FAU Protein

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *fau protein*

Cat. No.: *B1176721*

[Get Quote](#)

Welcome to the technical support center for the detection of the endogenous **FAU protein**. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the **FAU protein**?

The **FAU protein**, also known as Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV) associated ubiquitously expressed, is a fusion protein. It consists of a ubiquitin-like protein, FUBI, at its N-terminus and the 40S ribosomal protein S30 (eS30) at its C-terminus.[\[1\]](#)[\[2\]](#) It is ubiquitously expressed in various tissues and is involved in ribosome biogenesis and has pro-apoptotic functions.[\[2\]](#)[\[3\]](#)

Q2: What makes detecting endogenous **FAU protein** challenging?

The primary challenge in detecting endogenous **FAU protein** lies in its post-translational processing. The full-length FAU fusion protein can be cleaved by the deubiquitinase USP36, separating the FUBI and eS30 domains.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) This cleavage is a critical step in the maturation of the 40S ribosomal subunit.[\[4\]](#) Consequently, depending on the cellular context and the antibody used, you may detect the full-length **FAU protein** (~14.4 kDa), the cleaved FUBI, or the mature eS30 protein. This can lead to the appearance of multiple bands in a Western blot, making data interpretation complex.

Q3: What are the different forms of FAU I might detect?

You may detect the following forms of FAU:

- Full-length FAU fusion protein: The unprocessed protein containing both the FUBI and eS30 domains.
- Cleaved FUBI: The N-terminal ubiquitin-like protein.
- Mature eS30: The C-terminal ribosomal protein S30.

The presence and abundance of each form can vary between cell types and experimental conditions.

Q4: How does FAU regulate apoptosis?

FAU is considered a pro-apoptotic regulatory gene.^{[1][9]} Its pro-apoptotic activity can be mediated through the Bcl-2 family member, Bcl-G.^{[1][9]} FAU may modulate the activity of Bcl-G, potentially through covalent modification by the FUBI domain, to promote apoptosis.^{[1][9]} Downregulation of FAU has been observed in some cancers, suggesting its role as a tumor suppressor.^[1]

Troubleshooting Guides

Western Blotting

Problem: Weak or No Signal for **FAU Protein**

Possible Cause	Troubleshooting Steps
Low Protein Abundance	Increase the amount of total protein loaded onto the gel (aim for 30-50 µg). Consider enriching for your protein of interest via immunoprecipitation prior to Western blotting.
Inefficient Protein Extraction	Use a lysis buffer optimized for ribosomal proteins. Ensure the lysis buffer contains fresh protease inhibitors to prevent degradation.
Suboptimal Antibody Concentration	The optimal antibody dilution is critical. Titrate the primary antibody to find the ideal concentration. Start with the manufacturer's recommended dilution and perform a dilution series (e.g., 1:500, 1:1000, 1:2000).
Inefficient Transfer	For a small protein like FAU (~14.4 kDa), optimize transfer conditions. Use a membrane with a smaller pore size (e.g., 0.22 µm). Reduce transfer time to prevent "blow-through" where the protein passes through the membrane. A wet transfer is often recommended for small proteins.
Inactive Antibody	Ensure the antibody has been stored correctly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.

Problem: Multiple Bands Observed for FAU Protein

Possible Cause	Troubleshooting Steps
Post-Translational Cleavage	This is a known characteristic of FAU protein. The upper band may represent the full-length fusion protein, while lower bands could be the cleaved FUBI or eS30 domains. To investigate this, you can use antibodies specific to either the N-terminal (FUBI) or C-terminal (eS30) of FAU.
Protein Degradation	The appearance of multiple bands at lower molecular weights can indicate protein degradation. Always use fresh samples and add protease inhibitors to your lysis buffer. [10]
Non-specific Antibody Binding	Increase the stringency of your washes (e.g., increase the duration or number of washes, or add a small amount of detergent like Tween-20). Optimize the blocking step by trying different blocking agents (e.g., non-fat dry milk or BSA) or increasing the blocking time.
Antibody Concentration Too High	Using too high a concentration of the primary antibody can lead to non-specific binding. Perform an antibody titration to determine the optimal concentration. [11]

Immunoprecipitation (IP)

Problem: Low Yield of Immunoprecipitated FAU Protein

Possible Cause	Troubleshooting Steps
Inefficient Cell Lysis	Use a lysis buffer that effectively solubilizes ribosomal proteins without disrupting the antibody-antigen interaction. A non-denaturing lysis buffer is generally recommended.
Antibody Not Suitable for IP	Not all antibodies that work for Western blotting are effective for immunoprecipitation. Use an antibody that has been validated for IP by the manufacturer.
Insufficient Antibody or Lysate	Optimize the ratio of antibody to lysate. Use a sufficient amount of starting material (e.g., 500-1000 µg of total protein).
Inefficient Antibody-Bead Binding	Ensure you are using the correct type of beads (Protein A or Protein G) for your primary antibody's isotype. Pre-clear the lysate with beads alone to reduce non-specific binding.

Immunofluorescence (IF)

Problem: Non-specific Staining or High Background

Possible Cause	Troubleshooting Steps
Suboptimal Antibody Dilution	Titrate your primary antibody to find the concentration that gives a strong specific signal with low background.
Inadequate Blocking	Increase the blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody).
Insufficient Washing	Increase the number and duration of wash steps to remove unbound antibodies.
Fixation/Permeabilization Issues	The method of cell fixation and permeabilization can affect antibody binding. You may need to optimize these steps. For example, methanol fixation can sometimes give a different staining pattern than paraformaldehyde fixation.

Quantitative Data Tables

Table 1: Recommended Antibody Dilutions for FAU Detection

Application	Antibody Type	Starting Dilution Range	Reference
Western Blot (WB)	Rabbit Polyclonal	1:500 - 1:3000	[12] [13] [14] [15]
Western Blot (WB)	Mouse Monoclonal	1:1000 - 1:5000	
Immunofluorescence (IF)	Rabbit Polyclonal	1:200 - 1:800	[13]
Immunohistochemistry (IHC)	Rabbit Polyclonal	1:300 - 1:1200	[13]

Note: These are starting recommendations. Optimal dilutions should be determined experimentally.

Table 2: Key Reagent Concentrations for FAU Western Blotting

Reagent	Concentration/Amount	Purpose
Total Protein Lysate	20-50 µg per lane	Ensure sufficient target protein for detection.
Primary Antibody	See Table 1	Detection of FAU protein.
Secondary Antibody	1:5000 - 1:20,000	Detection of the primary antibody.
Blocking Buffer	3-5% non-fat dry milk or BSA in TBST	Reduce non-specific antibody binding.

Experimental Protocols

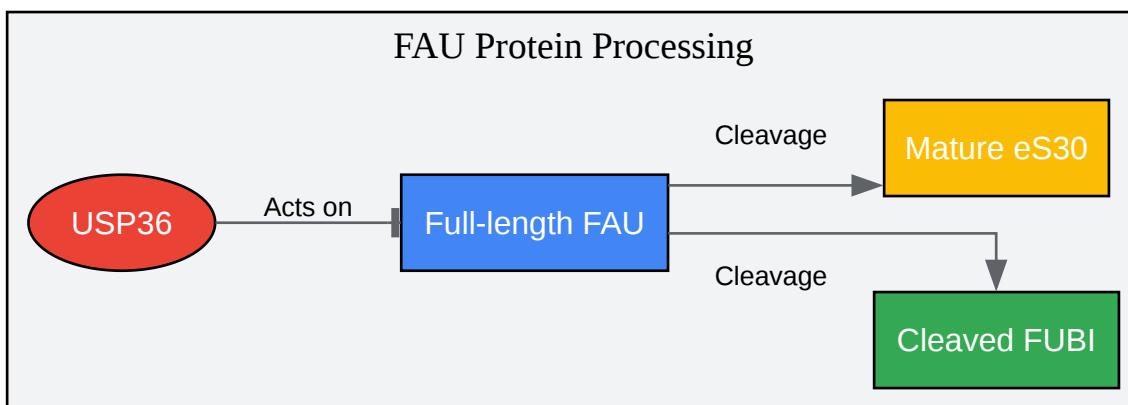
Protocol 1: Western Blotting for Endogenous FAU Protein

- Sample Preparation:
 - Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
 - Determine the protein concentration using a BCA assay.
- Gel Electrophoresis:
 - Load 20-50 µg of total protein per lane on a 12-15% SDS-PAGE gel.
 - Run the gel until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer proteins to a 0.22 µm PVDF membrane.
 - For wet transfer, transfer at 100V for 60 minutes at 4°C.
- Blocking:
 - Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

- Primary Antibody Incubation:
 - Incubate the membrane with an anti-FAU antibody (see Table 1 for dilution) overnight at 4°C with gentle agitation.
- Washing:
 - Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation:
 - Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP at 1:10,000) for 1 hour at room temperature.
- Washing:
 - Wash the membrane three times for 10 minutes each with TBST.
- Detection:
 - Incubate the membrane with an ECL substrate and visualize the signal using a chemiluminescence imaging system.

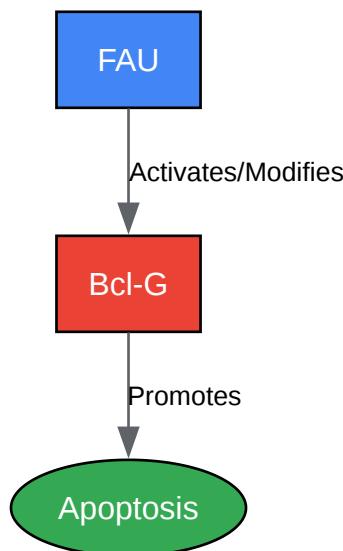
Protocol 2: Immunoprecipitation of Endogenous FAU Protein

- Lysate Preparation:
 - Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.
 - Centrifuge to pellet cell debris and collect the supernatant.
 - Determine protein concentration.
- Pre-clearing:
 - Incubate 500-1000 µg of protein lysate with 20 µL of Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

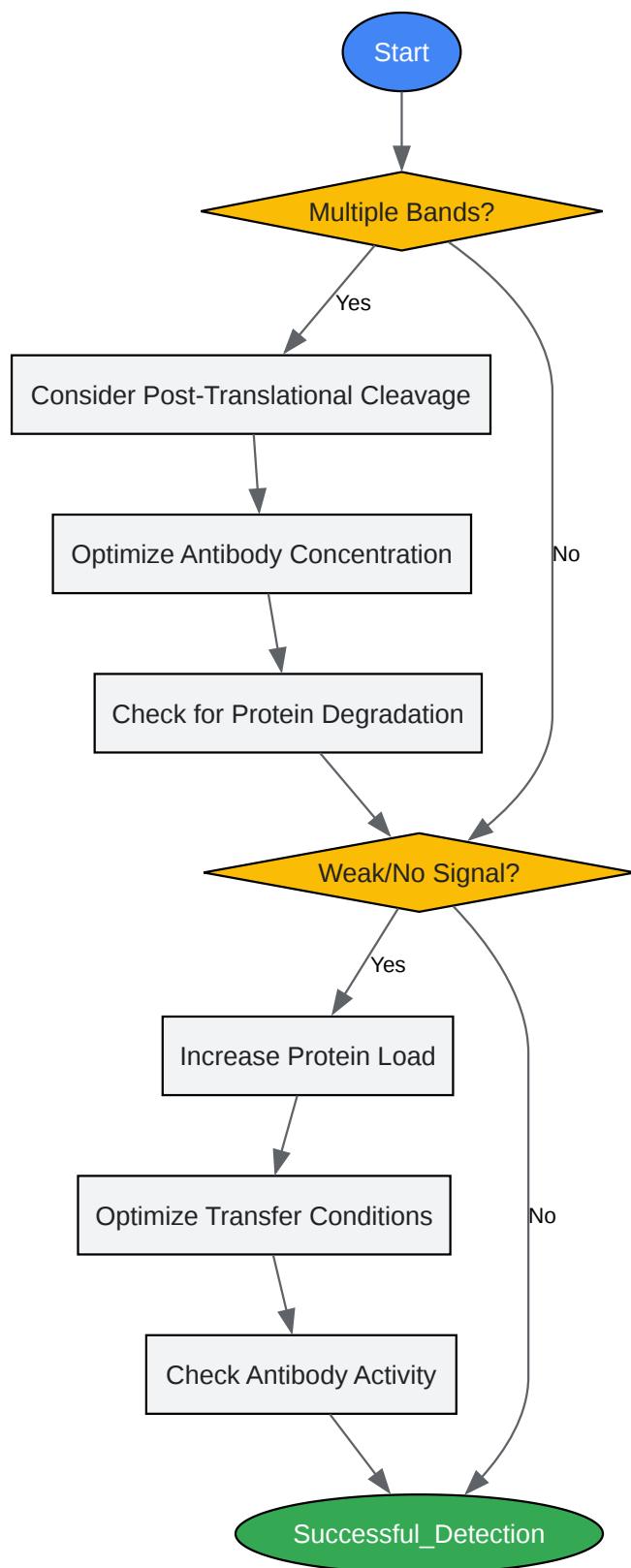

- Pellet the beads and transfer the supernatant to a new tube.
- Immunoprecipitation:
 - Add 2-5 µg of an IP-validated anti-FAU antibody to the pre-cleared lysate.
 - Incubate overnight at 4°C with gentle rotation.
- Immune Complex Capture:
 - Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
- Washing:
 - Pellet the beads and wash three times with cold IP lysis buffer.
- Elution:
 - Elute the immunoprecipitated proteins by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
- Analysis:
 - Analyze the eluate by Western blotting as described in Protocol 1.

Protocol 3: Immunofluorescence for Endogenous FAU Protein

- Cell Culture:
 - Grow cells on glass coverslips to 60-70% confluence.
- Fixation:
 - Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Permeabilization:
 - Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.


- Blocking:
 - Block with 1% BSA in PBST for 30 minutes.
- Primary Antibody Incubation:
 - Incubate with an anti-FAU antibody (see Table 1 for dilution) for 1 hour at room temperature or overnight at 4°C.
- Washing:
 - Wash three times with PBS.
- Secondary Antibody Incubation:
 - Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit at 1:1000) for 1 hour at room temperature in the dark.
- Washing and Mounting:
 - Wash three times with PBS.
 - Mount the coverslips on slides using a mounting medium containing DAPI for nuclear counterstaining.
- Imaging:
 - Visualize the staining using a fluorescence or confocal microscope.

Visualizations


[Click to download full resolution via product page](#)

Caption: Processing of the FAU fusion protein by USP36.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of FAU-mediated apoptosis.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for FAU Western blotting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Candidate tumour suppressor Fau regulates apoptosis in human cells: an essential role for Bcl-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genomic structure and expression of the human fau gene: encoding the ribosomal protein S30 fused to a ubiquitin-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Processing of the ribosomal ubiquitin-like fusion protein FUBI-eS30/FAU is required for 40S maturation and depends on USP36 | eLife [elifesciences.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Early Evidence Base | EMBO [eeb.embo.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 12. Anti-FAU Antibody (A81201) | Antibodies.com [antibodies.com]
- 13. FAU antibody (13581-1-AP) | Proteintech [ptglab.com]
- 14. assaygenie.com [assaygenie.com]
- 15. FAU Polyclonal Antibody (PA5-76513) [thermofisher.com]
- To cite this document: BenchChem. [Technical Support Center: Detection of Endogenous FAU Protein]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1176721#challenges-in-detecting-endogenous-fau-protein>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com